molecular formula C22H32N4O2 B2672876 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide CAS No. 1396745-91-7

4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

Cat. No.: B2672876
CAS No.: 1396745-91-7
M. Wt: 384.524
InChI Key: SZVXCXBHUCGTDB-UHFFFAOYSA-N
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Description

4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine core, which is a common structural motif in medicinal chemistry, linked to an imidazole ring and a methoxyphenethyl group. The presence of these functional groups suggests that the compound may exhibit interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide typically involves multiple steps:

  • Formation of the Imidazole Derivative: : The initial step involves the synthesis of the 2-isopropyl-1H-imidazole. This can be achieved by reacting glyoxal with isopropylamine in the presence of ammonium acetate under reflux conditions.

  • Alkylation of Piperidine: : The piperidine ring is then alkylated with the imidazole derivative. This step often requires a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction.

  • Coupling with Methoxyphenethylamine: : The final step involves coupling the alkylated piperidine with 4-methoxyphenethylamine. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the imidazole ring or the carbonyl group in the carboxamide. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen. Reagents like alkyl halides or sulfonates can be used for this purpose.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxyphenethyl group.

    Reduction: Conversion of the carboxamide to an amine or alcohol.

    Substitution: Introduction of various alkyl or aryl groups at the piperidine nitrogen.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit pharmacological activities due to its structural similarity to known bioactive molecules. It could be investigated for potential use as a drug candidate or a biochemical probe.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its piperidine and imidazole moieties are common in many drugs, suggesting possible applications in treating neurological disorders or infections.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to polymers or other industrial products.

Mechanism of Action

The mechanism of action of 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The piperidine ring might enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
  • 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(4-hydroxyphenethyl)piperidine-1-carboxamide
  • 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-sulfonamide

Uniqueness

The unique combination of the isopropyl-imidazole and methoxyphenethyl groups in the compound provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or pharmacological profiles, making it a valuable subject for further research.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2/c1-17(2)21-23-12-15-26(21)16-19-9-13-25(14-10-19)22(27)24-11-8-18-4-6-20(28-3)7-5-18/h4-7,12,15,17,19H,8-11,13-14,16H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVXCXBHUCGTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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